molecular formula C11H15FO2 B7893321 1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol

1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7893321
M. Wt: 198.23 g/mol
InChI Key: SBMRTSKWXJVMPG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol is an organic compound that features a fluorine and a methoxy group attached to a phenyl ring, along with a hydroxyl group on a tertiary carbon

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)-2-methyl-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the phenyl ring enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-11(2,13)7-8-4-5-10(14-3)9(12)6-8/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMRTSKWXJVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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